2-Acetyl-5-chloro-4-methylthiophene
Description
2-Acetyl-5-chloro-4-methylthiophene is a heterocyclic organic compound featuring a thiophene ring substituted with acetyl (COCH₃), chloro (Cl), and methyl (CH₃) groups at the 2-, 5-, and 4-positions, respectively. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of the acetyl and chloro groups, which modulate its reactivity and electronic properties. Thiophene derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and organic electronics, with substituent positioning critically influencing their physicochemical behavior .
Properties
CAS No. |
91505-26-9 |
|---|---|
Molecular Formula |
C7H7ClOS |
Molecular Weight |
174.65 g/mol |
IUPAC Name |
1-(5-chloro-4-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClOS/c1-4-3-6(5(2)9)10-7(4)8/h3H,1-2H3 |
InChI Key |
ROMCXPKYPGODDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique substitution pattern of 2-acetyl-5-chloro-4-methylthiophene distinguishes it from structurally related thiophene derivatives. Below is a comparative analysis with key analogs:
Table 1: Comparative Properties of Selected Thiophene Derivatives
Key Findings :
Electronic Effects: The chloro group at position 5 in this compound increases electron deficiency compared to non-halogenated analogs like 2-acetylthiophene, enhancing its reactivity toward nucleophilic substitution .
Functional Group Synergy : The combined acetyl and chloro substituents create a polarized electronic environment, making this compound a versatile intermediate for synthesizing heterocyclic drugs, such as kinase inhibitors or antimicrobial agents.
Methodological Considerations
Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualizing molecular geometry . For example, SHELXL’s precision in handling small-molecule data ensures accurate determination of bond lengths and angles, critical for comparing substituent effects . Experimental protocols for synthesis and analysis, as outlined in , emphasize rigorous characterization (e.g., NMR, IR, mass spectrometry) to validate purity and confirm structural assignments .
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